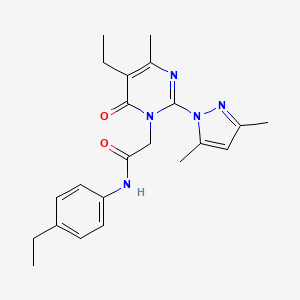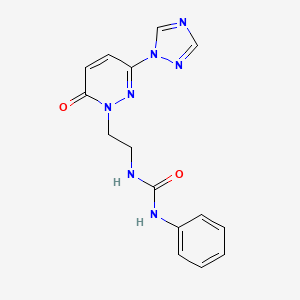![molecular formula C26H20N4O5 B2647601 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1207032-35-6](/img/no-structure.png)
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with multiple functional groups, including a benzodioxole, an oxadiazole, and a quinazolinedione. These groups are common in many pharmaceuticals and could suggest a potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the compound’s chemical properties and potential biological activity .Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the chemical reactions this compound might undergo. The presence of multiple functional groups suggests that it could participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple heterocyclic rings and functional groups would likely make it a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Biological Activity Evaluation
Synthesis and Anticancer Potential
A study focused on the synthesis of novel quinazolinone derivatives, including compounds with a structure similar to the specified chemical, demonstrating their potential as anticancer agents. These compounds were synthesized and evaluated for their cytotoxic activity against cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The synthesized compounds showed significant cytotoxic activity, highlighting their potential in anticancer drug development (Poorirani et al., 2018).
Antimicrobial Activity
Another research area involves the synthesis of quinazolinone derivatives for evaluating their antimicrobial activity. These compounds have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi, showing promising results in inhibiting microbial growth. This suggests their potential application in developing new antimicrobial agents (Abu‐Hashem, 2018).
Novel Synthetic Approaches
Research has also been conducted on developing novel synthetic routes for quinazoline derivatives, providing efficient and eco-friendly methods for their production. These studies not only offer new pathways for synthesizing such compounds but also contribute to the broader field of green chemistry (Rasal & Yadav, 2016).
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(1,3-benzodioxol-5-ylmethyl)-7-aminoquinazoline-2,4(1H,3H)-dione, which is synthesized from commercially available starting materials. The second intermediate is 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-amine, which is also synthesized from commercially available starting materials. These two intermediates are then coupled using standard coupling reagents to form the final product.", "Starting Materials": [ "2-hydroxybenzaldehyde", "3,4-methylenedioxyaniline", "2-chloro-4,6-dimethoxy-1,3,5-triazine", "3,4-dimethylphenylhydrazine", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sodium azide", "sulfuric acid", "sodium nitrite", "sodium bicarbonate", "sodium hydroxide", "hydrochloric acid", "ethanol", "diethyl ether", "dichloromethane", "tetrahydrofuran", "water" ], "Reaction": [ "Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-7-aminoquinazoline-2,4(1H,3H)-dione:", "Step 1: Condensation of 2-hydroxybenzaldehyde and 3,4-methylenedioxyaniline in ethanol with sulfuric acid as a catalyst to form 3-(1,3-benzodioxol-5-ylmethyl)quinazoline-2,4(1H,3H)-dione.", "Step 2: Reduction of 3-(1,3-benzodioxol-5-ylmethyl)quinazoline-2,4(1H,3H)-dione with sodium borohydride in ethanol to form 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione.", "Step 3: Conversion of 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione to 3-(1,3-benzodioxol-5-ylmethyl)-7-aminoquinazoline-2,4(1H,3H)-dione by reaction with ethyl acetoacetate and sodium ethoxide in ethanol.", "Synthesis of 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-amine:", "Step 1: Synthesis of 3,4-dimethylphenylhydrazine by reaction of 3,4-dimethylbenzenediazonium chloride with sodium nitrite and sodium bicarbonate in water.", "Step 2: Synthesis of 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-carboxylic acid by reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate and acetic anhydride in dichloromethane.", "Step 3: Conversion of 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-carboxylic acid to 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-amine by reaction with thionyl chloride in tetrahydrofuran.", "Coupling of intermediates to form final product:", "Step 1: Activation of 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-amine with 2-chloro-4,6-dimethoxy-1,3,5-triazine and triethylamine in dichloromethane.", "Step 2: Addition of 3-(1,3-benzodioxol-5-ylmethyl)-7-aminoquinazoline-2,4(1H,3H)-dione to the reaction mixture and stirring at room temperature for several hours.", "Step 3: Workup of the reaction mixture by extraction with dichloromethane and purification of the crude product by column chromatography to yield the final product." ] } | |
Numéro CAS |
1207032-35-6 |
Nom du produit |
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione |
Formule moléculaire |
C26H20N4O5 |
Poids moléculaire |
468.469 |
Nom IUPAC |
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H20N4O5/c1-14-3-5-17(9-15(14)2)23-28-24(35-29-23)18-6-7-19-20(11-18)27-26(32)30(25(19)31)12-16-4-8-21-22(10-16)34-13-33-21/h3-11H,12-13H2,1-2H3,(H,27,32) |
Clé InChI |
BMVVRLUKAKXBEE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC6=C(C=C5)OCO6)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)isoxazole-5-carboxamide](/img/structure/B2647521.png)

![N-[(1-Methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]prop-2-enamide](/img/structure/B2647523.png)

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2647526.png)
![[(7-Chloroquinolin-4-yl)amino]thiourea](/img/structure/B2647528.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2647531.png)

![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B2647535.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2647537.png)
![1'-methylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B2647538.png)

![3-(tert-butyl)-3,6-dimethyl-2,3-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2647541.png)